![molecular formula C14H14O5 B1605879 2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid CAS No. 690681-33-5](/img/structure/B1605879.png)
2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid
Overview
Description
2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid (EMCAA) is a chromenoxyacetic acid derivative that has been used in scientific research for its various properties. This compound is a colorless solid that is soluble in some organic solvents and is stable at room temperature. EMCAA is a versatile compound that has been used in a variety of laboratory experiments and research applications.
Scientific Research Applications
Synthesis of Water-Soluble Photoactive Cellulose Derivatives
This compound is used in the synthesis of photoactive cellulose derivatives, which are water-soluble. These derivatives are created by esterifying cellulose with 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid, resulting in water-soluble polyelectrolytes decorated with photochemically active chromene moieties . These materials are of interest for designing smart materials due to their light-triggered photodimerization properties.
Development of Smart Materials
The photochemistry of the chromene moieties in the photoactive polyelectrolytes can be used to control the properties of the new polysaccharide derivatives . This makes them suitable for the development of smart materials that respond to light, which can have applications in various fields such as responsive coatings and environmentally sensitive packaging.
Photostimulated Variations in Material Properties
The light-induced conformational changes and photostimulated variations in viscosity and solubility are potential applications of these photoactive derivatives . They can be employed in creating materials that change their physical properties in response to light, which could be useful in dynamic optical devices or sensors.
Photocontrol of Membrane Functions
These derivatives can be designed to exhibit photocontrol of membrane functions . This application is particularly relevant in the field of biotechnology and medicine, where light-controlled delivery systems or light-responsive therapeutic agents could be developed.
Photomechanical Effects
The compound can contribute to materials that exhibit photomechanical effects . These effects can be harnessed in the creation of actuators or motors that are driven by light, opening up possibilities for micro-robotics and other miniaturized mechanical systems.
Light-Triggered Biological Processes
The photoactive properties of these derivatives can mimic fundamental light-triggered biological processes such as photosynthesis and photomovement . This application is significant for academic research and practical implementations in bio-inspired systems.
Mechanism of Action
Mode of Action
It is known that the compound is a derivative of cellulose, which has been modified to possess photoactive properties . This suggests that the compound may interact with its targets through light-induced processes, such as photodimerization .
Biochemical Pathways
Given its photoactive properties, it is plausible that the compound could influence pathways related to light-sensitive biological processes, such as vision, photosynthesis, photomorphogenesis, and photomovement .
Result of Action
It is known that the compound possesses photoactive properties, and its light-triggered photodimerization has been studied . This suggests that the compound could have effects at the molecular level, potentially altering the properties of materials it is incorporated into .
Action Environment
The action of this compound can be influenced by environmental factors such as light, given its photoactive properties . The compound’s action, efficacy, and stability could therefore vary depending on the intensity and wavelength of light in its environment .
properties
IUPAC Name |
2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-3-9-6-13(17)19-11-5-8(2)4-10(14(9)11)18-7-12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDRJPDAOALNRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359048 | |
Record name | [(4-Ethyl-7-methyl-2-oxo-2H-1-benzopyran-5-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid | |
CAS RN |
690681-33-5 | |
Record name | [(4-Ethyl-7-methyl-2-oxo-2H-1-benzopyran-5-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.